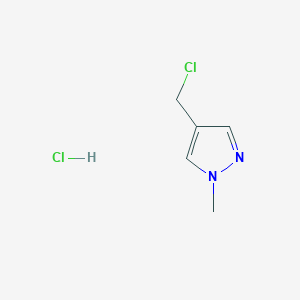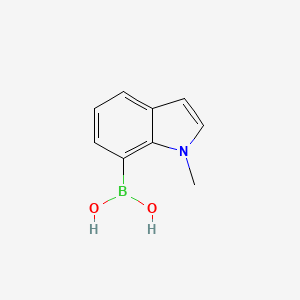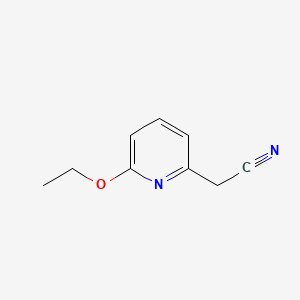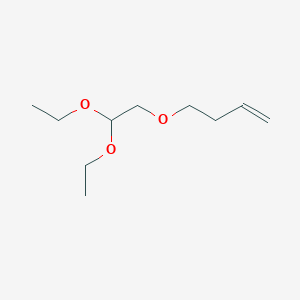![molecular formula C12H22N2 B1426864 N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine CAS No. 1339505-47-3](/img/structure/B1426864.png)
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Overview
Description
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by its azaspiro core, which is a bicyclic system containing a nitrogen atom. The presence of the cyclopropanamine moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine typically involves the following steps:
Formation of the Azaspiro Core: The azaspiro core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Introduction of the Cyclopropanamine Moiety: The cyclopropanamine group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanamine moiety, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine involves its interaction with specific molecular targets. The azaspiro core and cyclopropanamine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine: Unique due to its spirocyclic structure and cyclopropanamine moiety.
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylpyrrolidine: Similar azaspiro core but with a pyrrolidine group instead of cyclopropanamine.
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylpiperidine: Contains a piperidine group, offering different reactivity and biological activity.
Uniqueness
This compound stands out due to its combination of the azaspiro core and cyclopropanamine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-ylmethyl)-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-14(11-2-3-11)9-10-8-12(10)4-6-13-7-5-12/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYTEUXRDRFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC12CCNCC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)









